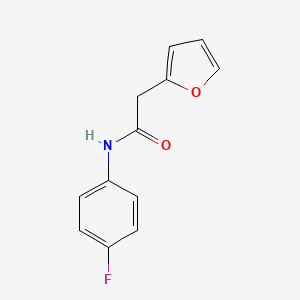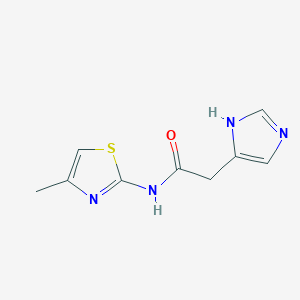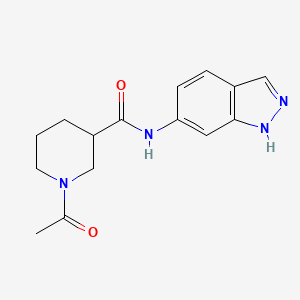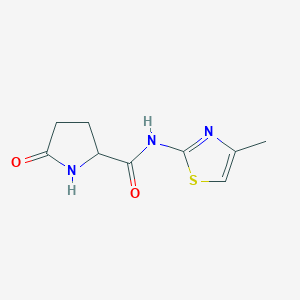
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide, also known as FFA, is a synthetic compound that has been widely used in scientific research. It is a member of the acetamide family and is used as a tool compound to study various biological processes. FFA has gained popularity due to its unique chemical structure, which allows it to interact with specific targets within cells.
Mecanismo De Acción
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide is a potent inhibitor of FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and have a range of physiological effects. Additionally, this compound has been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. By inhibiting FAAH, this compound increases the levels of anandamide, which can activate cannabinoid receptors and have a range of effects, including pain relief, anti-inflammatory effects, and neuroprotection. Additionally, this compound has been shown to inhibit the activity of COX-2 and LOX, which can have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(4-fluorophenyl)-2-(furan-2-yl)acetamide is its potency as an inhibitor of FAAH. This compound has been shown to be a highly effective inhibitor of FAAH, with an IC50 value of 0.5 nM. Additionally, this compound has been shown to have a high degree of selectivity for FAAH, with minimal effects on other enzymes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-fluorophenyl)-2-(furan-2-yl)acetamide in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-lives or improved selectivity for specific targets. Additionally, this compound could be used in combination with other compounds to study complex biological processes. Finally, this compound could be used in combination with imaging techniques to study the localization and activity of specific enzymes within cells.
Métodos De Síntesis
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with furan-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and yields this compound as the final product. The synthesis of this compound is relatively straightforward, and the compound can be obtained in high yields with high purity.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide has been widely used in scientific research as a tool compound to study various biological processes. One of the primary applications of this compound is in the study of the endocannabinoid system. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can have a range of physiological effects.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(furan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRDRAALIDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)
![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)


![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)


![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)




